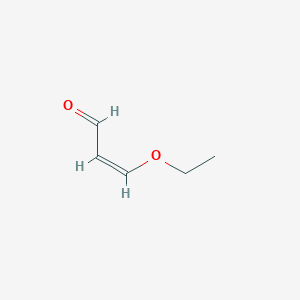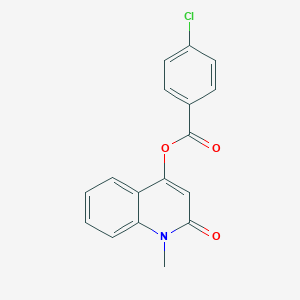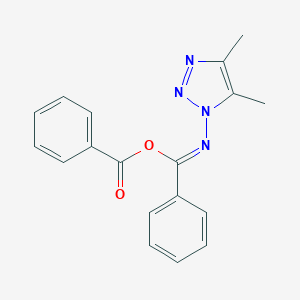
2,4,6-Octatrienal, (E,E,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Octatrienal, (E,E,E)- is a naturally occurring organic compound that belongs to the family of aldehydes. It is commonly found in various fruits and vegetables such as tomatoes, oranges, and carrots. This compound has been studied extensively due to its potential health benefits and uses in scientific research.
Wirkmechanismus
The mechanism of action of 2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- is not fully understood. However, it is believed to exert its effects through the regulation of various cellular pathways, including the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may help to protect against oxidative damage and inflammation. Additionally, it has been shown to have potential anti-cancer properties and has been studied for its potential role in the prevention of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- in lab experiments is its natural occurrence in various fruits and vegetables, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential variability in concentration and purity, which may affect the reproducibility of results.
Zukünftige Richtungen
There are several future directions for research on 2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)-. One potential direction is the investigation of its potential therapeutic applications in the treatment of various diseases, including cancer and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on cellular pathways. Finally, more studies are needed to determine the optimal concentration and purity of this compound for use in scientific research.
Synthesemethoden
2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The most common method of synthesis involves the reaction of acrolein with acetaldehyde in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2,4,6-Octatrienal, (2,4,6-Octatrienal, (E,E,E)-)- has been extensively studied for its potential applications in scientific research. It has been found to exhibit antioxidant properties and has been shown to have potential anti-cancer properties. Additionally, it has been studied for its potential role in the prevention of cardiovascular diseases.
Eigenschaften
CAS-Nummer |
17609-31-3 |
|---|---|
Molekularformel |
C11H18Si |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
octa-2,4,6-trienal |
InChI |
InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3 |
InChI-Schlüssel |
ZUZGMJKUENNLQL-UHFFFAOYSA-N |
SMILES |
CC=CC=CC=CC=O |
Kanonische SMILES |
CC=CC=CC=CC=O |
Synonyme |
2,4,6-Octatrienal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



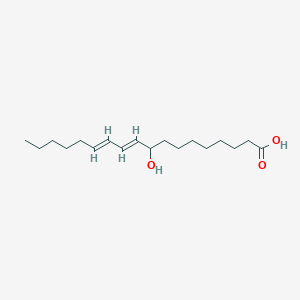
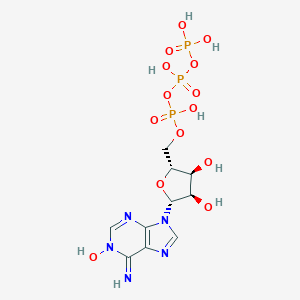

![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
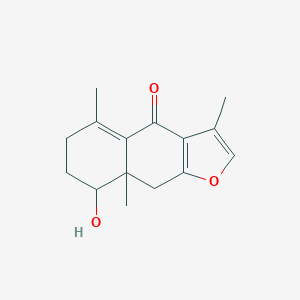
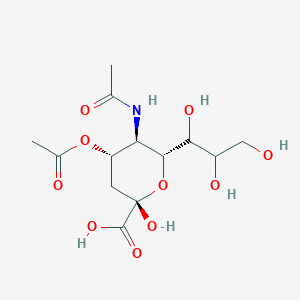
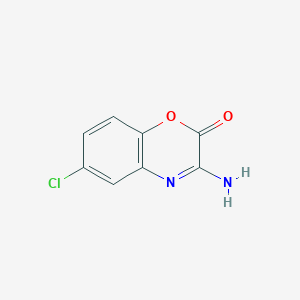
![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)

![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
